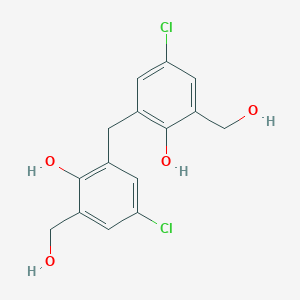
3,3'-Methylenebis[5-chlorosaligenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Methylenebis[5-chlorosaligenin is a synthetic organic compound It is characterized by the presence of multiple hydroxyl groups and chlorine atoms attached to a phenolic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Methylenebis[5-chlorosaligenin typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated phenol derivative.
Chlorination: Chlorine atoms are introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorinated phenol with another hydroxymethylated phenol derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3'-Methylenebis[5-chlorosaligenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine or hydroxyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dechlorinated phenols or fully reduced hydrocarbons.
Substitution Products: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its phenolic structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Wirkmechanismus
The mechanism of action of 3,3'-Methylenebis[5-chlorosaligenin involves:
Molecular Targets: Interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways: May interfere with cellular pathways related to oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-hydroxyphenol: Lacks the additional hydroxymethyl groups.
2,4-Dichlorophenol: Contains two chlorine atoms but lacks hydroxymethyl groups.
Bisphenol A: Similar phenolic structure but different substituents.
Uniqueness
3,3'-Methylenebis[5-chlorosaligenin is unique due to the presence of multiple hydroxymethyl groups and chlorine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40542-32-3 |
|---|---|
Molekularformel |
C15H14Cl2O4 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2 |
InChI-Schlüssel |
DLFXILXMXGKZRE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Synonyme |
3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol; 3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


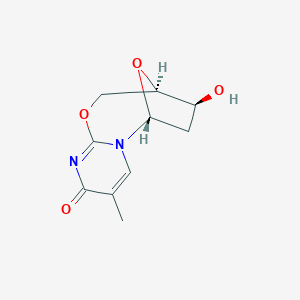

![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)
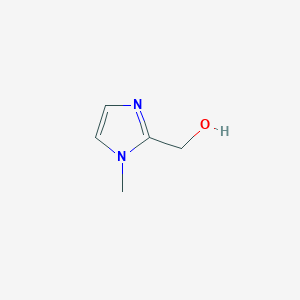
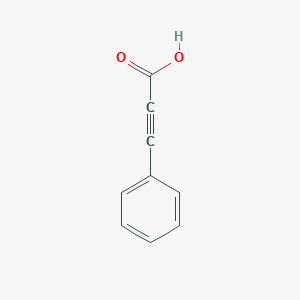

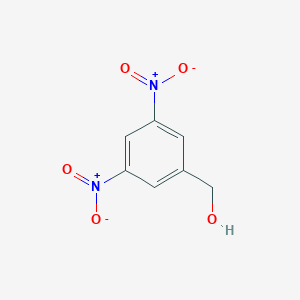
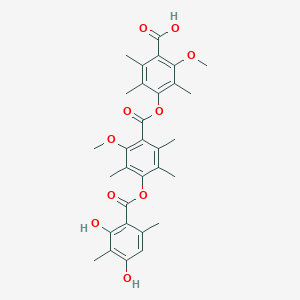
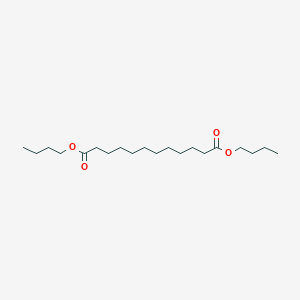

![5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one](/img/structure/B106367.png)

![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)

